molecular formula C11H5Cl3N2O B14282258 2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole CAS No. 137888-30-3

2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole

Cat. No.: B14282258
CAS No.: 137888-30-3
M. Wt: 287.5 g/mol
InChI Key: ALCCMGHQXWDTFK-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole is a heterocyclic compound that features both phenylethynyl and trichloromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide derivative with trichloroacetic acid in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and elevated temperatures to ensure complete cyclization and formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The phenylethynyl group can be reduced to form phenylethyl derivatives.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, particularly at the trichloromethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trichloromethyl group.

Major Products

The major products formed from these reactions include carboxylic acids, phenylethyl derivatives, and substituted oxadiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylethynyl group can engage in π-π interactions with aromatic residues, while the trichloromethyl group can form hydrogen bonds or participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylethynyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
  • 2-(Phenylethynyl)-5-(dichloromethyl)-1,3,4-oxadiazole
  • 2-(Phenylethynyl)-5-(bromomethyl)-1,3,4-oxadiazole

Uniqueness

2-(Phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole is unique due to the presence of the trichloromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs. The trichloromethyl group is highly electronegative, which can influence the compound’s stability and reactivity in various chemical reactions .

Properties

CAS No.

137888-30-3

Molecular Formula

C11H5Cl3N2O

Molecular Weight

287.5 g/mol

IUPAC Name

2-(2-phenylethynyl)-5-(trichloromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C11H5Cl3N2O/c12-11(13,14)10-16-15-9(17-10)7-6-8-4-2-1-3-5-8/h1-5H

InChI Key

ALCCMGHQXWDTFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NN=C(O2)C(Cl)(Cl)Cl

Origin of Product

United States

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